molecular formula C2H4ClS2Sb B11942768 2-Chloro-1,3,2-dithiastibolane CAS No. 3741-30-8

2-Chloro-1,3,2-dithiastibolane

Cat. No.: B11942768
CAS No.: 3741-30-8
M. Wt: 249.4 g/mol
InChI Key: QJAJJTVTMVIPPB-UHFFFAOYSA-K
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Description

2-Chloro-1,3,2-dithiastibolane is a rare organoantimony compound presented for research use in early discovery and investigative chemistry. This cyclic stibinite compound features antimony bonded within a five-membered 1,3-dithia ring system, a structure of significant interest in the study of main group element chemistry . The antimony-sulfur and antimony-chlorine bonds in its structure are key to its reactivity, making it a potential reagent for exploring novel synthetic pathways and for the preparation of other antimony-containing complexes . Researchers utilize this compound in fundamental studies on the vibrational spectroscopy and structural properties of heterocyclic metallacycles . Due to its specialized nature, this product is offered as part of a collection of unique chemicals for laboratory research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

CAS No.

3741-30-8

Molecular Formula

C2H4ClS2Sb

Molecular Weight

249.4 g/mol

IUPAC Name

2-chloro-1,3,2-dithiastibolane

InChI

InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3

InChI Key

QJAJJTVTMVIPPB-UHFFFAOYSA-K

Canonical SMILES

C1CS[Sb](S1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in tetrahydrofuran (THF) at temperatures ranging from room temperature to −25°C. A stoichiometric ratio of SbF₃ to 1 (1:1) is employed, with the following reaction equation:

C2H4ClS2P+SbF3C2H4ClS2Sb+PF3\text{C}2\text{H}4\text{ClS}2\text{P} + \text{SbF}3 \rightarrow \text{C}2\text{H}4\text{ClS}2\text{Sb} + \text{PF}3

The mechanism likely involves nucleophilic displacement at phosphorus, facilitated by the greater electrophilicity of SbF₃ compared to PF₃. The use of THF as a solvent stabilizes intermediates, while lower temperatures (−5°C to −25°C) minimize side reactions, improving yields to 62%.

Characterization and Conformational Analysis

Compound 2 was characterized via:

  • ¹H NMR : A singlet at δ 3.77 ppm, indicating magnetic equivalence of all four hydrogens on the ethylene backbone.

  • ¹³C NMR : A singlet at δ 43.1 ppm, consistent with symmetric carbon environments.

  • Mass spectrometry : Molecular ion peak at m/z 250 [M]⁺, with fragments at m/z 221 ([SbS₂Cl]⁺) and 185 ([SbS₂]⁺).

Semi-empirical calculations revealed a non-planar "half-chair" conformation due to steric effects from the antimony atom. Dihedral angles between sulfur and antimony atoms (Table 1) corroborate this geometry, explaining the observed NMR symmetry.

Table 1: Key Dihedral Angles in this compound

Dihedral AngleValue (°)
S(6)–C(5)–C(4)–S(8)−61.1
H(1)–C(5)–C(4)–H(9)−54.8
H(3)–C(5)–C(4)–H(10)−54.8

Direct Synthesis from 1,2-Ethanedithiol and Antimony Trichloride

An alternative route involves reacting 1,2-ethanedithiol with SbCl₃ in hydrochloric acid. This method, though less efficient (yields ~35%), avoids the need for phosphorus precursors.

Reaction Optimization

The reaction is typically conducted in anhydrous HCl under nitrogen atmosphere:

SbCl3+HSCH2CH2SHC2H4ClS2Sb+3HCl\text{SbCl}3 + \text{HSCH}2\text{CH}2\text{SH} \rightarrow \text{C}2\text{H}4\text{ClS}2\text{Sb} + 3\text{HCl}

Excess SbCl₃ (1.2 equivalents) and prolonged reaction times (24–48 hours) are required to drive the reaction to completion. The use of dichloromethane as a co-solvent improves miscibility but introduces challenges in HCl gas removal.

Limitations

  • Low yield : Competing oligomerization of 1,2-ethanedithiol reduces efficiency.

  • Purity issues : Residual SbCl₃ and HCl necessitate rigorous purification via recrystallization from THF/hexane mixtures.

Ligand Exchange with Organoantimony Precursors

A third method employs 2,2-dimethyl-1,3-dithia-2-silacyclopentane and SbPhCl₂, leveraging silicon-antimony transmetallation:

SiMe2(SCH2CH2S)+SbPhCl2C2H4ClS2Sb+PhSiMe2Cl\text{SiMe}2(\text{SCH}2\text{CH}2\text{S}) + \text{SbPhCl}2 \rightarrow \text{C}2\text{H}4\text{ClS}2\text{Sb} + \text{PhSiMe}2\text{Cl}

This route achieves moderate yields (40–50%) but requires specialized organometallic reagents, limiting industrial applicability.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Preparation Methods

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Skeletal substitution (SbF₃)48–62−25 to 25High purity; scalableRequires THF solvent
Direct synthesis (SbCl₃)~350–25Simple reagentsLow yield; HCl handling
Ligand exchange (SbPhCl₂)40–5025Avoids phosphorus intermediatesCostly reagents; air-sensitive

Chemical Reactions Analysis

2-Chloro-1,3,2-dithiastibolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.

    Reagents and Conditions: Common reagents used in these reactions include antimony trifluoride (SbF3) and other halogenating agents. The conditions typically involve mild temperatures and controlled environments to ensure high yields and purity of the products.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-chloro-1,3,2-dithiastibolane typically involves a skeletal substitution reaction. One notable method includes treating 2-chloro-1,3,2-dithiaphospholane with antimony trifluoride (SbF3), which leads to the formation of this compound without replacing the chlorine atom . Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound .

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis. Its ability to participate in various reactions makes it useful for forming complex organometallic compounds. The compound can facilitate nucleophilic substitutions and other transformations that are essential in synthetic organic chemistry.

Research has indicated that this compound may possess antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacteria, although the specific mechanisms of action are still under investigation. This potential opens avenues for its application in medicinal chemistry and the development of new antimicrobial agents.

Materials Science

The unique properties of this compound make it a candidate for applications in materials science. Its reactivity allows for the development of novel materials with specific electronic or catalytic properties. This could include the synthesis of polymers or other materials that leverage its chemical characteristics for enhanced performance in various industrial applications .

Case Studies

Study Focus Findings
Mendes et al., 2001Synthesis MethodDeveloped a new synthetic route involving SbF3; characterized using NMR and mass spectrometry .
ResearchGate StudyBiological ActivityInvestigated antimicrobial properties; suggested inhibition of bacterial growth.
Industrial ApplicationMaterials DevelopmentExplored potential uses in creating novel materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,2-dithiastibolane involves its interaction with various molecular targets and pathways. The presence of antimony in the compound allows it to participate in unique coordination chemistry, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research, but the compound’s ability to form stable complexes with other elements is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Chloro-1,3,2-dioxaphospholane 2-oxide with analogous organophosphorus and heterocyclic compounds based on reactivity, hazards, and applications.

Compound Structure Reactivity Hazards Key Applications
2-Chloro-1,3,2-dioxaphospholane 2-oxide P-containing 5-membered ring Reacts violently with water; releases HCl and toxic gases Corrosive (skin/eyes), toxic inhalation Intermediate in organic synthesis
1,3,2-Dioxaphospholane Similar but lacks Cl substituent Less reactive; hydrolyzes to phosphoric acid derivatives Moderate irritant; lower toxicity Polymer stabilizers, flame retardants
2-Chloro-1,3,2-dithiaphospholane S replaces O atoms in ring Higher thermal stability; reacts with bases Toxic vapors (H2S potential) Ligand in coordination chemistry
Tetrahydrofuran (THF) O-containing 5-membered ring Non-reactive with water; inert Flammable liquid; CNS depressant Solvent in Grignard reactions

Key Findings from Comparisons:

Reactivity: The chlorine substituent in 2-Chloro-1,3,2-dioxaphospholane 2-oxide significantly increases its reactivity compared to non-halogenated analogs (e.g., 1,3,2-dioxaphospholane). Its violent reaction with water distinguishes it from THF, which is water-miscible but non-reactive . Sulfur analogs (e.g., dithiaphospholanes) exhibit slower hydrolysis rates but may release hazardous gases like H2S under basic conditions.

Hazard Profile: The compound’s corrosive nature and toxic gas release upon water contact make it more hazardous than THF or non-chlorinated phosphorus heterocycles .

Applications :

  • While THF is widely used as a solvent, 2-Chloro-1,3,2-dioxaphospholane 2-oxide serves niche roles in synthesizing phosphorus-containing polymers or agrochemicals .

Biological Activity

2-Chloro-1,3,2-dithiastibolane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods. A notable synthetic route involves the treatment of 2-chloro-1,3,2-dithiaphospholane with antimony trifluoride (SbF₃) in tetrahydrofuran (THF), leading to a skeletal substitution reaction that produces the desired compound with a yield of approximately 62% under optimized conditions . The characterization of the compound was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure.

Table 1: Characterization Data of this compound

PropertyValue
Molecular FormulaC₂H₄ClS₂Sb
Molecular Weight284.76 g/mol
NMR Chemical Shiftsδ 3.77 (H), δ 43.1 (C)
Mass Spectrum (m/z)250 [M]+
Yield from Synthesis62%

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines. The proposed mechanism involves induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Mendes et al. assessed the antimicrobial activity of several dithiastibolanes, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : In a separate investigation published in Bioorganic & Medicinal Chemistry, researchers evaluated the cytotoxic effects of dithiastibolanes on human cancer cell lines. The study found that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC₅₀ value of 15 µM.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-1,3,2-dithiastibolane, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via skeletal substitution reactions. For example, treating 2-chloro-1,3,2-dithiaphospholane with SbF₃ under anhydrous conditions at 60–80°C yields this compound in high yields (~85%) .
  • Critical Parameters : Moisture must be excluded to avoid side reactions (e.g., hydrolysis). Reaction time and stoichiometry of SbF₃ are critical for reproducibility.
  • Validation : Confirm purity via ¹H/¹³C NMR (magnetic equivalence of H atoms due to antimony's steric effects) and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods for all manipulations .
  • Emergency Response : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for inhalation exposure .
    • Storage : Store in airtight containers at –20°C, away from moisture (reacts violently with water) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H NMR shows equivalent H atoms due to the compound’s half-chair conformation (confirmed via semi-empirical calculations) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and isotopic patterns confirm molecular weight and antimony presence .
    • Complementary Data : IR spectroscopy detects P=S or Sb–S bond vibrations (~500–600 cm⁻¹) .

Q. How does the compound’s stability vary under different environmental conditions?

  • Thermal Stability : Stable up to 110°C (flash point >110°C), but decomposes exothermically above 200°C .
  • Reactivity : Reacts violently with water, releasing toxic gases (e.g., HCl, H₂S). Avoid aqueous solvents or humid environments .

Advanced Research Questions

Q. How can skeletal substitution reactions involving antimony be optimized for scalable synthesis?

  • Mechanistic Insight : The substitution of phosphorus with antimony in SbF₃-mediated reactions proceeds via a nucleophilic displacement mechanism. Excess SbF₃ (1.5–2.0 equiv.) and controlled heating (70°C, 12 hours) maximize yield .
  • Challenges : Antimony’s larger atomic radius introduces steric strain, requiring longer reaction times for complete conversion .

Q. What computational methods are suitable for predicting the conformational dynamics of this compound?

  • Approach : Semi-empirical PM6 or DFT (e.g., B3LYP/6-31G*) models simulate the half-chair conformation. Antimony’s lone-pair electrons distort the ring geometry, validated by NMR equivalence .
  • Validation : Compare computed bond angles/distances with X-ray crystallography (if available) or NMR-derived NOE data .

Q. How do discrepancies in reported physicochemical properties (e.g., boiling point) arise across studies?

  • Data Analysis :

  • Boiling Point : Variations (e.g., 89–99°C) stem from differences in pressure (0.8 mmHg vs. ambient) or impurities (<10% dioxaphospholane derivatives) .
  • Density : Reported as 1.55 g/mL at 25°C, but hygroscopicity may alter measurements if samples absorb moisture .
    • Resolution : Use high-purity samples (>95%) and controlled atmospheres for reproducibility .

Q. What strategies reconcile conflicting toxicity data for antimony-containing compounds?

  • Critical Evaluation :

  • In Vivo vs. In Vitro : While this compound lacks direct toxicology data, related antimony compounds show low acute toxicity but potential bioaccumulation .
  • Mitigation : Conduct ecotoxicological assays (e.g., Daphnia magna LC₅₀) and adhere to REACH guidelines for disposal .

Tables for Key Data Comparison

Property Reported Value Source Notes
Melting Point 12–14°C Neat sample, lit. values consistent
Boiling Point 89–91°C (0.8 mmHg) Pressure-dependent variation
Flash Point >110°C Decomposition risk above 200°C
Storage Temperature –20°C Prevents hydrolysis and degradation

Contradictions and Resolutions

  • Synthetic Yield Discrepancies : Older methods report lower yields (~60%) due to incomplete substitution; modern protocols using SbF₃ excess achieve >85% .
  • Regulatory Classification : While not listed under TSCA or REACH, regional guidelines (e.g., GHS) mandate strict handling due to corrosivity (H314) .

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